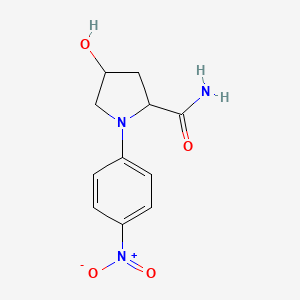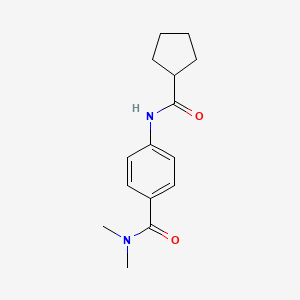![molecular formula C16H18N2O3 B7534437 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Furthermore, it has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a range of biological effects, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one. One potential direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its biological activity. Finally, the compound could be studied in combination with other drugs to determine its potential use in combination therapies for various diseases.
Synthesemethoden
The synthesis of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one involves the reaction between 6,7-dimethyl-4-hydroxycoumarin and 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antitumor properties. Additionally, it has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-5-13-12(8-18-4-3-17-15(19)9-18)7-16(20)21-14(13)6-11(10)2/h5-7H,3-4,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKMQXWZADRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)



![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

